1-{(E)-[2-(3-methylphenyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(E)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(E)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the hydrazone intermediate. This intermediate is formed by the condensation of 3-methylphenylhydrazine with an appropriate aldehyde or ketone. The resulting hydrazone is then reacted with 2-naphthyl 4-chlorobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-{[(E)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The hydrazone linkage can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts like palladium or acids/bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(E)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The hydrazone linkage can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(E)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-BROMOBENZOATE
- 1-{[(E)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-FLUOROBENZOATE
Uniqueness
1-{[(E)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE is unique due to the presence of the chlorobenzoate moiety, which can influence its reactivity and biological activity. The specific combination of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable subject for further research.
Properties
Molecular Formula |
C25H19ClN2O2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
[1-[(E)-[(3-methylphenyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H19ClN2O2/c1-17-5-4-7-21(15-17)28-27-16-23-22-8-3-2-6-18(22)11-14-24(23)30-25(29)19-9-12-20(26)13-10-19/h2-16,28H,1H3/b27-16+ |
InChI Key |
RXDHAEBKYDBTMI-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.